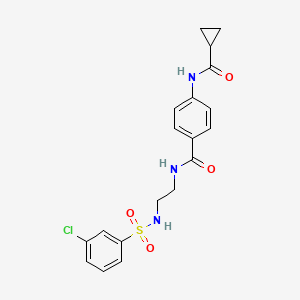

N-(2-(3-chlorophenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(3-chlorophenylsulfonamido)ethyl)-4-(cyclopropanecarboxamido)benzamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as "compound X" and has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity in Cardiac Research

Research on N-substituted imidazolylbenzamides and benzene-sulfonamides has revealed their potential as selective class III agents in cardiac electrophysiological activity. These compounds have shown efficacy in vitro and in vivo models for arrhythmias, indicating their relevance in developing treatments for cardiac conditions (Morgan et al., 1990).

Carbonic Anhydrase Inhibitors

Studies on aromatic sulfonamide inhibitors of carbonic anhydrases have identified compounds with nanomolar inhibitory concentrations against several isoenzymes. These findings suggest applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Supuran et al., 2013).

Antibacterial and Antioxidant Activities

Research on the synthesis of 1,4-dihydropyridine derivatives, catalyzed by N,N,N',N'-tetrachlorobenzene-1,3-disulfonamide, has shown effective antibacterial and antioxidant properties. These compounds' activities against various bacteria and their radical scavenging ability highlight their potential in developing new antibacterial and antioxidant agents (Ghorbani‐Vaghei et al., 2016).

Crystallography and Structural Analysis

Crystallographic studies of chloro-substituted N-phenyl-2-phthalimidoethanesulfonamide derivatives have provided insights into their molecular structures, which could inform the design of compounds with improved biological activity or pharmacokinetic properties (Köktaş Koca et al., 2015).

Wirkmechanismus

Target of action

Many compounds with a sulfonamide group (like this one) are known to inhibit carbonic anhydrase, an enzyme involved in maintaining pH balance in the body . .

Mode of action

If this compound does indeed target carbonic anhydrase, it would likely bind to the active site of the enzyme, preventing it from catalyzing its normal reactions .

Biochemical pathways

The inhibition of carbonic anhydrase could disrupt several physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .

Result of action

The molecular and cellular effects would depend on the specific targets of the compound and how its activity affects cellular functions. For example, if it inhibits carbonic anhydrase, it could disrupt pH balance within cells and tissues .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the activity, efficacy, and stability of a compound. For instance, extreme pH or temperature could potentially denature the compound, reducing its activity .

Eigenschaften

IUPAC Name |

N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4S/c20-15-2-1-3-17(12-15)28(26,27)22-11-10-21-18(24)13-6-8-16(9-7-13)23-19(25)14-4-5-14/h1-3,6-9,12,14,22H,4-5,10-11H2,(H,21,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAHEPNJXHTKEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-phenoxypropanamide](/img/structure/B2975905.png)

![ethyl 3-cyano-2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2975913.png)

![(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2975921.png)